molecular formula C20H17ClFN3O3S B11384174 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11384174
M. Wt: 433.9 g/mol
InChI Key: RFAOSOOOYFBBFL-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a chloro substituent at position 5, a carboxamide group linked to a 2,4-dimethoxyphenyl ring, and a sulfanyl group at position 2 attached to a 4-fluorobenzyl moiety. The 2,4-dimethoxy groups on the phenyl ring enhance electron-donating properties and may influence hydrogen bonding, while the 4-fluorobenzyl group introduces electronegativity and lipophilicity . The compound’s molecular weight is approximately 461.94 g/mol (based on analogs in ), with a formula of C22H21ClFN3O3S.

Properties

Molecular Formula

C20H17ClFN3O3S

Molecular Weight

433.9 g/mol

IUPAC Name

5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H17ClFN3O3S/c1-27-14-7-8-16(17(9-14)28-2)24-19(26)18-15(21)10-23-20(25-18)29-11-12-3-5-13(22)6-4-12/h3-10H,11H2,1-2H3,(H,24,26)

InChI Key

RFAOSOOOYFBBFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure is formed through nucleophilic substitution reactions.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of 2,4-dimethoxyaniline with the pyrimidine core using a palladium-catalyzed cross-coupling reaction, such as Buchwald-Hartwig amination.

    Attachment of the Fluorobenzylsulfanyl Group: The fluorobenzylsulfanyl moiety is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a fluorobenzyl halide.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative on the pyrimidine ring to the carboxamide using reagents like carbodiimides or amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, efficient purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups (if present) or the carboxamide group, converting them to amines or alcohols.

    Substitution: The chloro group on the pyrimidine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-Chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a compound of increasing interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential as an anticancer agent and other therapeutic roles, supported by relevant data and case studies.

Chemical Properties and Structure

The compound has a complex structure characterized by a pyrimidine core substituted with various functional groups, which contribute to its biological activity. Its molecular formula is C17H17ClN2O4SC_{17}H_{17}ClN_2O_4S with a molecular weight of 380.8 g/mol. The presence of the chloro, dimethoxyphenyl, and fluorobenzyl groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the pyrimidine family. For instance, derivatives of pyrimidine have shown significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : Compounds like this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Notably, studies have demonstrated that certain derivatives can effectively inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .

Pharmacological Activities

Beyond its anticancer properties, this compound may exhibit a range of pharmacological activities:

  • Antimicrobial Properties : Similar sulfonamide derivatives have been documented to possess antibacterial activity. Research suggests that modifications to the pyrimidine structure can enhance antimicrobial efficacy against resistant strains .
  • Anti-inflammatory Effects : Compounds with similar structural motifs have been investigated for their anti-inflammatory properties, potentially offering therapeutic avenues for inflammatory diseases .

Comparison of Biological Activities

Compound NameStructureBiological ActivityReference
This compoundStructureAnticancer (various cell lines)
5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) BenzamideStructureAnticancer (A2780, HCT-116)
N-(4-sulphamoylphenyl)benzamide derivativesStructureAntibacterial, Anti-HIV

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against pancreatic cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis at concentrations below 10 µM. Further mechanistic studies revealed that it caused G2/M phase arrest in the cell cycle, leading to increased apoptotic markers such as caspase activation .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds. The study demonstrated that derivatives with similar functional groups exhibited potent activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggested that the presence of halogen substituents was crucial for enhancing antibacterial potency .

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it could inhibit a specific enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

5-Chloro-N-(2,4-Dimethoxyphenyl)-2-(Ethylsulfanyl)Pyrimidine-4-Carboxamide
  • Key Difference : Ethylsulfanyl replaces 4-fluorobenzylsulfanyl.
  • Molecular Weight : ~381.85 g/mol (C16H17ClN3O3S).
5-Chloro-N-[4-(Difluoromethoxy)Phenyl]-2-[(4-Fluorobenzyl)Sulfanyl]Pyrimidine-4-Carboxamide
  • Key Difference : Carboxamide linked to 4-(difluoromethoxy)phenyl instead of 2,4-dimethoxyphenyl.
  • Impact : The difluoromethoxy group increases lipophilicity (logP) and may alter binding interactions due to stronger electron-withdrawing effects .
  • Molecular Weight : 439.84 g/mol (C19H13ClF3N3O2S).
5-Chloro-N-[2-(3,4-Dimethoxyphenyl)Ethyl]-2-[(4-Fluorobenzyl)Sulfonyl]Pyrimidine-4-Carboxamide
  • Key Differences :
    • Sulfonyl (SO2) replaces sulfanyl (S), increasing oxidation state and polarity.
    • 3,4-Dimethoxyphenethyl group replaces 2,4-dimethoxyphenyl.
  • Impact : The sulfonyl group may enhance metabolic stability but reduce cell permeability. The ethyl linker in the phenethyl group adds conformational flexibility .
  • Molecular Weight : 493.94 g/mol (C22H21ClFN3O5S).

Variations in Aromatic Substituents

5-Chloro-N-(2-Methoxyphenyl)-2-(Ethylsulfanyl)Pyrimidine-4-Carboxamide
  • Key Difference : Single methoxy group at position 2 on the phenyl ring.
  • Molecular Weight : ~377.84 g/mol (C15H15ClN3O2S).
N-(4-Chlorophenyl)-5-[(4-Chlorophenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine
  • Key Difference: Pyrimidine core with chlorophenyl and aminomethyl groups instead of carboxamide and sulfanyl substituents.

Functional Group Replacements

5-Chloro-N-{[4-(4-Methylpiperazine-1-Carbonyl)Phenyl]Methyl}-2-(Methylsulfanyl)Pyrimidine-4-Carboxamide
  • Key Difference : Piperazine-carbonyl group on the benzyl substituent.
  • Impact : Introduces basic nitrogen atoms, improving solubility and enabling interactions with acidic residues in targets (e.g., kinases) .
  • Molecular Weight : 419.94 g/mol (C19H22ClN5O2S).

Structural and Pharmacological Implications

Table 1: Comparative Analysis of Key Compounds

Compound ID Carboxamide Substituent Sulfanyl/Sulfonyl Group Molecular Weight (g/mol) Key Properties
Target Compound 2,4-Dimethoxyphenyl 4-Fluorobenzylsulfanyl ~461.94 High lipophilicity, moderate polarity
Compound 4-(Difluoromethoxy)phenyl 4-Fluorobenzylsulfanyl 439.84 Increased logP, electron-withdrawing
Sulfonyl Analog 3,4-Dimethoxyphenethyl 4-Fluorobenzylsulfonyl 493.94 Higher polarity, potential for H-bonding
Compound 2,4-Dimethoxyphenyl Ethylsulfanyl ~381.85 Reduced steric bulk, lower stability

Key Findings:

Sulfanyl vs. Sulfonyl : Sulfanyl groups (thioethers) in the target compound offer better membrane permeability than sulfonyl analogs, though the latter may exhibit improved metabolic stability .

Fluorine Effects: The 4-fluorobenzyl group in the target compound balances lipophilicity and electronegativity, which is absent in ethylsulfanyl or non-fluorinated analogs .

Biological Activity

5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide, a compound with the CAS Number 874137-53-8, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects, supported by data from various studies.

Molecular Characteristics

  • Molecular Formula : C22_{22}H21_{21}ClF N3_3O3_3S
  • Molecular Weight : 461.9 g/mol

1. Antibacterial Activity

The compound has shown significant antibacterial properties against a range of bacterial strains. In vitro studies indicate that it exhibits potent activity against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa5.6 µM
Staphylococcus aureusComparable to kanamycin
Escherichia coliLower MIC than standard antibiotics
Bacillus subtilisModerate activity

The mechanism of action is believed to involve inhibition of key bacterial enzymes, contributing to its antibacterial efficacy .

2. Anti-inflammatory Activity

Research has demonstrated that this compound possesses anti-inflammatory properties by suppressing cyclooxygenase-2 (COX-2) activity. The IC50_{50} values for COX-2 inhibition are promising:

CompoundIC50_{50} (µmol)Comparison to Celecoxib (IC50_{50})
5-chloro-N-(...)0.04 ± 0.09Equivalent

In vivo studies using carrageenan-induced paw edema models have further confirmed its effectiveness in reducing inflammation .

3. Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays, revealing its capability to inhibit cancer cell proliferation. Specific findings include:

  • Cell Lines Tested : Various human cancer cell lines (e.g., breast, colon).
  • Mechanism : Induction of apoptosis and cell cycle arrest.
  • Results : Significant reduction in cell viability at low micromolar concentrations.

Case Studies

Several studies have focused on the biological activity of related pyrimidine derivatives, providing insights into structure-activity relationships (SAR). For instance:

  • Study on Enzyme Inhibition : A derivative with a similar structure was evaluated for acetylcholinesterase (AChE) inhibition, showing a significant reduction in enzyme activity, indicating potential for neuroprotective applications .
  • Cancer Chemotherapy Applications : Investigations into the compound's effects on tumor growth in animal models have shown promising results in reducing tumor size and improving survival rates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide?

  • Methodology : The compound’s synthesis likely involves multi-step organic reactions, including:

  • Pyrimidine Core Construction : A pyrimidine ring can be built via cyclization reactions using precursors like malononitrile or thiourea derivatives. Chlorination at the 5-position may use POCl₃ or other chlorinating agents .
  • Sulfanyl Group Introduction : The [(4-fluorobenzyl)sulfanyl] moiety can be introduced via nucleophilic substitution at the pyrimidine’s 2-position using 4-fluorobenzyl thiol under basic conditions (e.g., NaH in DMF) .
  • Carboxamide Formation : The 4-carboxamide group can be generated by coupling the pyrimidine-4-carboxylic acid with 2,4-dimethoxyaniline using EDCI/HOBt or other coupling reagents .
    • Key Considerations : Monitor reaction purity via HPLC and confirm intermediates using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How should researchers characterize the compound’s structural and electronic properties?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., 2,4-dimethoxyphenyl, 4-fluorobenzyl).
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
    • Data Interpretation : Compare experimental and theoretical bond lengths/angles to identify structural distortions caused by steric or electronic effects.

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

  • Approach :

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replace 4-fluorobenzyl with 4-chlorobenzyl or adjust methoxy positions on the phenyl ring) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using IC₅₀ determinations and cellular proliferation assays (e.g., MTT assays) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., ALK kinase) and correlate with experimental activity data .
    • Critical Analysis : Resolve contradictions in activity data by evaluating assay conditions (e.g., buffer pH, ATP concentration) and compound stability .

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?

  • Case Study : The compound’s sulfanyl group may exhibit unexpected reactivity. For example, X-ray data from related pyrimidine sulfanyl derivatives revealed intramolecular hydrogen bonds (N–H⋯S) that stabilize specific conformations, influencing reaction pathways .
  • Method : Compare crystal structures of intermediates (e.g., thiolate vs. sulfoxide forms) to identify steric or electronic factors affecting reactivity.

Q. What are the challenges in optimizing this compound’s pharmacokinetic (PK) profile?

  • Key Parameters :

  • Lipophilicity : LogP values can be tuned by altering the 4-fluorobenzyl or methoxyphenyl groups .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
    • Experimental Design : Conduct parallel artificial membrane permeability assays (PAMPA) and CYP450 inhibition studies to prioritize analogs with favorable PK properties.

Contradictions and Resolutions

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 40% vs. 65%) may arise from trace moisture in reactions involving sulfanyl groups. Use rigorously dried solvents and inert atmospheres .
  • Biological Activity : Inconsistent IC₅₀ values across studies could result from differences in cell lines (e.g., HEK293 vs. HeLa). Standardize assays using isogenic cell models .

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